1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
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Description
1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone is a useful research compound. Its molecular formula is C30H30BrN3O3S and its molecular weight is 592.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
Related pyrazoline derivatives have been shown to inhibit the activity of ache . This inhibition can affect normal nerve pulse transmission, leading to changes in behavior and body movement .
Biochemical Pathways
Similar compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been shown to induce oxidative stress and inhibit ache activity, which can lead to behavioral changes and body movement impairment .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30BrN3O3S/c1-4-16-33-18-28(22-8-5-6-10-25(22)33)38-19-29(35)34-26(23-9-7-11-27(36-2)30(23)37-3)17-24(32-34)20-12-14-21(31)15-13-20/h5-15,18,26H,4,16-17,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOGLBLOTLUPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(C(=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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